molecular formula C11H9BrO3 B8808156 Methyl 4-(3-bromophenyl)-2-oxobut-3-enoate

Methyl 4-(3-bromophenyl)-2-oxobut-3-enoate

Cat. No. B8808156
M. Wt: 269.09 g/mol
InChI Key: RNIUBRSAJZCNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3-bromophenyl)-2-oxobut-3-enoate is a useful research compound. Its molecular formula is C11H9BrO3 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(3-bromophenyl)-2-oxobut-3-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(3-bromophenyl)-2-oxobut-3-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-(3-bromophenyl)-2-oxobut-3-enoate

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 4-(3-bromophenyl)-2-oxobut-3-enoate

InChI

InChI=1S/C11H9BrO3/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3

InChI Key

RNIUBRSAJZCNCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C=CC1=CC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(3-Bromo-phenyl)-2-oxo-3-butenoic acid potassium salt (41.0 g, 140.0 mmol) prepared in Step 1 and methyl iodide (15.0 mL, 238.0 mmol) were added to N,N-dimethylformamide (200.0 mL). The reaction mixture was stirred at 75° C. for 4 hours and then distilled water was added thereto. The reaction mixture was extracted with ethyl acetate. The extract was washed with a saturated solution of sodium hydrogen carbonate and brine, dried on anhydrous magnesium sulfate, and then concentrated under reduced pressure to give a yellow liquid residue. The resulting residue was purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/8) to give 10.0 g of the titled compound as a pale yellow solid.
Name
4-(3-Bromo-phenyl)-2-oxo-3-butenoic acid potassium salt
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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